molecular formula C12H12ClN3O2 B1328134 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide CAS No. 1172238-65-1

2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No.: B1328134
CAS No.: 1172238-65-1
M. Wt: 265.69 g/mol
InChI Key: GSAZJKOCCNFENH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyethyl group, and a pyrazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a coupling reaction involving a pyrazole derivative and the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the dechlorinated benzamide.

    Substitution: The major products are the substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide
  • 2-chloro-N-(2-hydroxyethyl)-4-(1H-triazol-1-yl)benzamide
  • 2-chloro-N-(2-hydroxyethyl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is unique due to the presence of the pyrazolyl group, which imparts specific chemical and biological properties. Compared to similar compounds with imidazolyl, triazolyl, or tetrazolyl groups, the pyrazolyl group may offer distinct advantages in terms of binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-4-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-11-8-9(16-6-1-4-15-16)2-3-10(11)12(18)14-5-7-17/h1-4,6,8,17H,5,7H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAZJKOCCNFENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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